5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid hydrochloride
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Overview
Description
5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid hydrochloride is a heterocyclic compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with methyl groups and a carboxylic acid functional group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-diaminopyridine with acetic anhydride, followed by oxidation to form the desired pyridazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization and chromatography, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methyl groups and carboxylic acid functional group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazine derivatives, which can be further utilized in different applications.
Scientific Research Applications
5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including the development of drugs targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can modulate various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide
- 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile
- 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Uniqueness
5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of a carboxylic acid functional group. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid hydrochloride (CAS No. 101861-29-4) is a compound with a unique chemical structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C7H8N2O3
- Molecular Weight : 168.15 g/mol
- CAS Number : 101861-29-4
- Purity : Typically above 95% .
Antioxidant Properties
Research indicates that derivatives of pyridazine compounds exhibit significant antioxidant activities. For instance, studies have shown that modifications in the structure can enhance the free radical scavenging ability of these compounds, which is crucial for preventing oxidative stress-related diseases .
Enzyme Inhibition
One of the most notable biological activities of 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine derivatives is their role as xanthine oxidase inhibitors. Xanthine oxidase is an enzyme involved in purine metabolism and is a target for gout treatment. In vitro studies demonstrated that certain derivatives exhibit micromolar potency against xanthine oxidase, suggesting potential therapeutic applications in managing hyperuricemia and gout .
Antimicrobial Activity
Some studies have highlighted the antimicrobial properties of related compounds containing the pyridazine ring. These compounds have shown effectiveness against various bacterial strains, indicating their potential as lead compounds for developing new antimicrobial agents .
Study on Xanthine Oxidase Inhibition
In a study published in PubMed, researchers synthesized a series of 3-oxo-6-aryl derivatives and evaluated their xanthine oxidase inhibitory activity. The most promising compound demonstrated significant inhibition compared to standard drugs like febuxostat and allopurinol. The kinetic analysis revealed a novel interaction mode that could inform future drug design .
Antioxidant Activity Assessment
Another study assessed the antioxidant capacity of various pyridazine derivatives using DPPH and ABTS assays. The results indicated a strong correlation between structural modifications and antioxidant efficacy, suggesting that further exploration of these derivatives could lead to effective antioxidant therapies .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C7H9ClN2O3 |
---|---|
Molecular Weight |
204.61 g/mol |
IUPAC Name |
3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H8N2O3.ClH/c1-3-4(2)8-9-6(10)5(3)7(11)12;/h1-2H3,(H,9,10)(H,11,12);1H |
InChI Key |
QYAWIIVUYJFNJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NN=C1C)C(=O)O.Cl |
Origin of Product |
United States |
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